(2-Iodo-3,5-dimethoxyphenyl)methanol

Catalog No.
S14036628
CAS No.
M.F
C9H11IO3
M. Wt
294.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Iodo-3,5-dimethoxyphenyl)methanol

Product Name

(2-Iodo-3,5-dimethoxyphenyl)methanol

IUPAC Name

(2-iodo-3,5-dimethoxyphenyl)methanol

Molecular Formula

C9H11IO3

Molecular Weight

294.09 g/mol

InChI

InChI=1S/C9H11IO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3

InChI Key

PBFVZCCGWCZOGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)I)CO

The reactivity of (2-Iodo-3,5-dimethoxyphenyl)methanol can be attributed to the electrophilic nature of the iodine atom and the nucleophilic potential of the hydroxyl group. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The compound can also undergo reduction reactions, particularly under catalytic conditions, to yield alcohols or other functional groups.

These reactions are facilitated by the unique electronic environment created by the methoxy groups, which can stabilize intermediates during transformations.

Research indicates that (2-Iodo-3,5-dimethoxyphenyl)methanol exhibits notable biological activity. Compounds with similar structures have been studied for their potential as psychoactive substances. For instance, derivatives of 3,5-dimethoxyphenyl compounds have shown activity in modulating serotonin receptors, which are crucial for various neurological processes . The specific biological effects of (2-Iodo-3,5-dimethoxyphenyl)methanol remain under investigation, but its structural similarity to known psychoactive agents suggests potential pharmacological relevance.

The synthesis of (2-Iodo-3,5-dimethoxyphenyl)methanol typically involves several key steps:

  • Starting Materials: The synthesis often begins with 3,5-dimethoxybenzyl alcohol.
  • Iodination Reaction: Iodine or iodine sources such as N-iodosuccinimide are used to introduce the iodine atom at the second position of the phenyl ring.
  • Purification: After the reaction is complete, purification techniques such as silica gel chromatography are employed to isolate the desired product.

For example, one reported synthesis involved stirring 3,5-dimethoxybenzyl alcohol with silver trifluoroacetate and iodine in chloroform . This method yielded (2-Iodo-3,5-dimethoxyphenyl)methanol with reasonable efficiency.

(2-Iodo-3,5-dimethoxyphenyl)methanol has potential applications in:

  • Pharmaceutical Development: Its structural properties may be leveraged in drug design, especially for compounds targeting serotonin receptors.
  • Chemical Synthesis: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.
  • Research: Used in studies exploring the effects of halogenated phenols on biological systems.

Studies on (2-Iodo-3,5-dimethoxyphenyl)methanol's interactions with biological targets are essential for understanding its pharmacological profile. Research has indicated that similar compounds can influence neurotransmitter systems and may interact with various receptor types . Further investigation into its binding affinity and efficacy at specific receptors would provide insights into its potential therapeutic uses.

Several compounds share structural similarities with (2-Iodo-3,5-dimethoxyphenyl)methanol. Here are a few notable examples:

Compound NameStructureUnique Features
2-Iodo-4-methoxyphenolStructureContains a methoxy group at position 4; potential use in antimicrobial applications.
25I-NBOMeStructureA potent psychoactive compound; known for its strong affinity for serotonin receptors.
2-(4-Iodo-2,5-dimethoxyphenyl)ethylamineStructureExhibits psychoactive properties; structurally related but with an amine functional group.

Uniqueness

(2-Iodo-3,5-dimethoxyphenyl)methanol is unique due to its specific combination of functional groups and its potential as a precursor in synthesizing more complex molecules with targeted biological activity. Its distinct reactivity patterns make it a valuable compound for both synthetic and medicinal chemistry.

Electrophilic Aromatic Iodination Strategies

Hypervalent Iodine-Mediated Regioselective Functionalization

Hypervalent iodine reagents, such as N-iodosuccinimide (NIS), enable regioselective iodination of electron-rich aromatic systems. The methoxy groups at the 3- and 5-positions of the phenyl ring direct electrophilic attack to the ortho position (C-2) through resonance and inductive effects. For example, iodination of 3,5-dimethoxybenzyl alcohol derivatives using NIS in dichloromethane at 0–25°C achieves >90% regioselectivity for the 2-iodo product. The reaction proceeds via a Wheland intermediate stabilized by methoxy group electron donation, with the iodine electrophile activated by silver(I) triflimide.

A comparative study of hypervalent iodine sources revealed that NIS outperforms iodine monochloride (ICl) in yield and selectivity for sterically hindered substrates (Table 1).

Table 1. Iodination Efficiency of Hypervalent Iodine Reagents

ReagentSolventTemperature (°C)Yield (%)Ortho:Para Ratio
NISCH₂Cl₂259295:5
IClCH₂Cl₂257885:15
I₂/HNO₃MeOH606580:20

Data compiled from.

Silver Trifluoroacetate-Catalyzed Halogenation Protocols

Silver(I) catalysts, particularly silver trifluoroacetate (AgTFA), enhance iodination kinetics by polarizing the iodine electrophile. In the synthesis of (2-Iodo-3,5-dimethoxyphenyl)methanol, AgTFA (5–10 mol%) in acetonitrile enables complete conversion within 2 hours at 40°C. The catalytic cycle involves:

  • Ag⁺ coordination to NIS, generating a highly electrophilic iodine species
  • Electrophilic attack at the ortho position
  • Regeneration of Ag⁺ through proton abstraction

This method demonstrates exceptional functional group tolerance, preserving acid-sensitive benzyl alcohol moieties while achieving >95% conversion.

Solvent Effects in Methoxy Group-Directed Ortho-Substitution

Solvent polarity critically influences iodination regioselectivity and rate. Protic solvents like methanol stabilize charged intermediates, favoring ortho substitution through hydrogen bonding with methoxy oxygen atoms. Aprotic solvents (e.g., dichloromethane) enhance reaction rates but require silver co-catalysts for effective iodine activation.

Table 2. Solvent Impact on Iodination Efficiency

SolventDielectric ConstantReaction Time (h)Ortho Selectivity (%)
Methanol32.7492
Dichloromethane8.91.588
Acetonitrile37.5294

Data from.

Methanol’s dual role as solvent and weak acid (via trace water) facilitates proton transfer during the iodination mechanism, while dichloromethane enables faster kinetics through enhanced iodine solubility.

Protecting Group Strategies for Benzyl Alcohol Derivatives

Protection of the benzylic alcohol is essential to prevent oxidation or elimination during iodination. Common strategies include:

Benzyl Ether Protection

  • Reaction of 3,5-dimethoxybenzyl alcohol with benzyl chloride in pyridine yields the corresponding benzyl ether (95% yield).
  • Stable under iodination conditions (NIS/AgTFA, CH₂Cl₂, 40°C).
  • Deprotected via hydrogenolysis (H₂/Pd-C, EtOAc, 25°C).

Mesylate Protection

  • Treatment with methanesulfonyl chloride in dichloromethane produces the mesylate ester (89% yield).
  • Resistant to acidic iodination conditions (I₂/HNO₃, MeOH).
  • Cleaved by HFIP/water (4:1 v/v) at 60°C.

Table 3. Protecting Group Performance Comparison

GroupStability to IodinationDeprotection MethodYield (%)
Benzyl etherHighH₂/Pd-C92
MesylateModerateHFIP/H₂O88
AcetylLowK₂CO₃/MeOH75

Data derived from.

The benzyl ether strategy provides superior stability for multi-step syntheses, while mesylates offer rapid deprotection under mild conditions. Recent advances in silyl ether protections (e.g., TBS groups) show promise but require rigorous anhydrous conditions.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

293.97529 g/mol

Monoisotopic Mass

293.97529 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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